1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea
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Overview
Description
1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea is a heterocyclic compound that combines the structural motifs of pyridine, thiophene, and thiourea. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea typically involves the condensation of 3-(pyridin-3-ylmethyl)thiourea with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like bromine or iodine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural motifs suggest potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiourea group suggests that it may act as an inhibitor of certain enzymes by forming stable complexes with metal ions in the active site.
Comparison with Similar Compounds
1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-[(pyridin-3-yl)methyl]-3-(furan-2-carbonyl)thiourea: Similar structure but with a furan ring instead of thiophene.
1-[(pyridin-3-yl)methyl]-3-(benzoyl)thiourea: Similar structure but with a benzene ring instead of thiophene.
Uniqueness: 1-[(pyridin-3-yl)methyl]-3-(thiophene-2-carbonyl)thiourea is unique due to the combination of pyridine, thiophene, and thiourea in its structure. This combination imparts distinct electronic and steric properties, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c16-11(10-4-2-6-18-10)15-12(17)14-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJDNAVKFRNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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